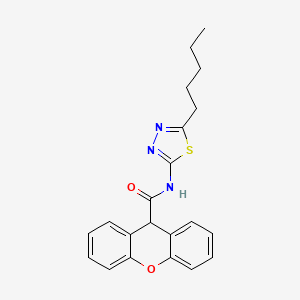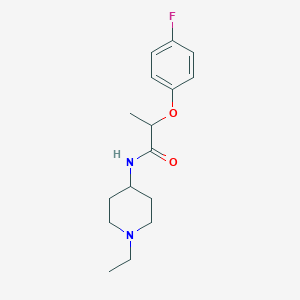![molecular formula C17H10BrCl2NO3 B4614693 {4-bromo-2-[2-cyano-2-(3,4-dichlorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4614693.png)
{4-bromo-2-[2-cyano-2-(3,4-dichlorophenyl)vinyl]phenoxy}acetic acid
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of related compounds involves condensation reactions, halogenation, and the use of catalysts for specific structural modifications. For example, the synthesis of meso-substituted tetrabenzoporphyrins from phenoxyacetic acids involves condensation with phthalimide, highlighting the methods for constructing complex ring structures (Galanin, Yakubov, & Shaposhnikov, 2009).
Molecular Structure Analysis
Studies on similar compounds provide insights into the coplanarity of substituent groups, the electron-withdrawing or donating effects of halogens, and the overall molecular geometry. For instance, the structural analysis of 2-(3-Bromo-4-methoxyphenyl)acetic acid reveals how substituents influence the molecular conformation and the electron distribution within the molecule (Guzei, Gunderson, & Hill, 2010).
Chemical Reactions and Properties
The reactivity of phenoxyacetic acid derivatives towards nucleophiles, electrophiles, and other reactants is crucial for understanding their chemical behavior. For example, the carbonylative cyclization reactions of alkynes with bromophenylboronic acids, leading to indenones, demonstrate the potential for creating cyclic structures through selective bond formation (Harada et al., 2007).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are influenced by the molecular structure. Analysis of similar compounds, like the crystal and molecular structure studies of cycloalkanoic acids, can provide insights into how different substituents affect these properties (Rizzoli et al., 1982).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards specific reagents, are determined by the functional groups present in the molecule. Research on the synthesis and properties of phenoxyacetic acids and their derivatives, including their reactions with different chemical reagents, provides a foundation for understanding the behavior of "{4-bromo-2-[2-cyano-2-(3,4-dichlorophenyl)vinyl]phenoxy}acetic acid" in various chemical contexts (Galanin, Yakubov, & Shaposhnikov, 2008).
Applications De Recherche Scientifique
Synthetic Chemistry Applications
This compound's applications in synthetic chemistry often revolve around its utility as a building block for complex molecules. For instance, its derivatives have been used in the synthesis of polymeric materials and organic compounds with potential biological activities. The rapid synthesis of monomers for conducting polymers and the facilitation of one-pot multi-component reactions under green chemistry conditions are prime examples of its utility in creating valuable chemical entities with efficiency and environmental consideration (Sonyanaik et al., 2018).
Material Science and Polymer Research
In material science, derivatives of this compound have been explored for the development of bio-based polymeric materials. Research into bio-based functional styrene monomers derived from natural sources demonstrates the potential for creating sustainable polymeric materials with applications ranging from industrial to biomedical fields (Takeshima et al., 2017).
Environmental and Biological Applications
The environmental degradation of related compounds, such as 2,4-dichlorophenoxyacetic acid, has been extensively studied, highlighting the importance of understanding and mitigating the environmental impact of these chemicals. Biodegradation by microorganisms, particularly fungi, presents a natural method for the removal of such compounds from the environment, underscoring the intersection of environmental science and microbiology in addressing pollution (Serbent et al., 2019).
Propriétés
IUPAC Name |
2-[4-bromo-2-[(E)-2-cyano-2-(3,4-dichlorophenyl)ethenyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrCl2NO3/c18-13-2-4-16(24-9-17(22)23)11(6-13)5-12(8-21)10-1-3-14(19)15(20)7-10/h1-7H,9H2,(H,22,23)/b12-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPZKCQVKYAJRU-XGICHPGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)C#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=C\C2=C(C=CC(=C2)Br)OCC(=O)O)/C#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrCl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4614620.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4614626.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B4614628.png)

![2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4614644.png)
![1-(2-furoyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4614658.png)
![N-isopropyl-2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide](/img/structure/B4614667.png)
![4-sec-butyl-N-[1-(2,4-dichlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4614681.png)

![methyl 5-[(dimethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4614706.png)
![4-({[(4-ethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4614717.png)

![5-{[(2,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4614724.png)